4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one
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Overview
Description
4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a chloropropanoyl group and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route involves the acylation of piperazine with 2-chloropropanoyl chloride under basic conditions to introduce the chloropropanoyl group. This is followed by the alkylation of the resulting intermediate with 4-(trifluoromethyl)benzyl chloride in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine
- 4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine
Uniqueness
Compared to similar compounds, 4-(2-chloropropanoyl)-1-{[4-(trifluoromethyl)phenyl]methyl}piperazin-2-one is unique due to the presence of both the chloropropanoyl and trifluoromethylphenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
4-(2-chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-10(16)14(23)21-7-6-20(13(22)9-21)8-11-2-4-12(5-3-11)15(17,18)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACCSQQJISAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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